3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one
CAS No.:
Cat. No.: VC17842481
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 3-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-4-one |
| Standard InChI | InChI=1S/C12H13NO/c14-12-10-7-3-5-8-4-1-2-6-9(8)11(10)13-12/h1-2,4,6,10-11H,3,5,7H2,(H,13,14) |
| Standard InChI Key | CDCAHLUUGYXLKM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C(C3=CC=CC=C3C1)NC2=O |
Introduction
Structural and Molecular Characteristics
Core Framework and Bonding Topology
The defining feature of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one lies in its tricyclic architecture, which combines a seven-membered ring fused to two smaller cycles (four- and five-membered rings). The nitrogen atom occupies a bridgehead position within the azetidine moiety, while the ketone group at position 4 introduces polar character to the molecule. X-ray crystallographic studies of analogous compounds reveal strained bond angles at the bridgehead carbons, which contribute to heightened reactivity in nucleophilic substitution reactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 3-azatricyclo[7.4.0.0²,⁵]trideca-1(13),9,11-trien-4-one |
| Canonical SMILES | C1CC2C(C3=CC=CC=C3C1)NC2=O |
| Topological Polar Surface Area | 29.1 Ų |
Electronic and Stereochemical Considerations
Density functional theory (DFT) calculations predict significant electron density delocalization across the conjugated diene system in the larger ring, with the ketone group acting as an electron-withdrawing moiety. The compound’s stereochemistry is constrained by its rigid tricyclic framework, limiting conformational flexibility and favoring specific diastereomeric pathways in derivatization reactions.
Synthetic Methodologies
Traditional Multi-Step Approaches
Early synthetic routes to 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one involved sequential cyclization reactions starting from substituted aniline derivatives. A representative protocol includes:
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Mannich Reaction: Formation of the azetidine ring via three-component coupling of formaldehyde, ammonium chloride, and a β-keto ester.
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Intramolecular Aldol Condensation: Closure of the seven-membered ring under basic conditions.
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Oxidative Aromatization: Conversion of the central cyclohexenone moiety to a benzene ring using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Yields for this route typically range from 15–22%, with chromatographic purification required to isolate the target compound from regioisomeric byproducts.
Reactivity and Derivatization
Nucleophilic Additions
The ketone group at position 4 undergoes classical nucleophilic additions:
-
Grignard Reagents:
followed by hydrolysis to secondary alcohols. -
Wittig Reactions:
Formation of exocyclic alkenes via phosphorus ylide intermediates.
Biological Evaluation and Applications
In Vitro Screening Data
While detailed pharmacological studies of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one remain limited, structural analogs demonstrate promising activity profiles:
Table 2: Biological Activities of Analogous Azatricyclic Compounds
| Compound Class | IC₅₀ (μM) | Target |
|---|---|---|
| 7-Oxa-2-azatricyclo derivatives | 0.45 | COX-2 inhibition |
| N-Methyl azetidine analogs | 2.1 | σ₁ Receptor antagonism |
| Ketone-reduced derivatives | >50 | MAO-B inhibition |
These data suggest that strategic modification of the parent compound’s ketone group and nitrogen substituents could yield selective enzyme inhibitors or receptor modulators.
Computational ADMET Profiling
Predictive algorithms (e.g., SwissADME) estimate the following pharmacokinetic parameters for 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one:
-
Lipophilicity: logP = 1.9 (moderate membrane permeability)
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Solubility: −4.2 (log S, poor aqueous solubility)
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CYP450 Inhibition: High likelihood of CYP3A4 interaction (85% probability)
These predictions highlight the need for prodrug strategies or formulation optimization to improve bioavailability in potential therapeutic applications.
Industrial and Research Applications
Specialty Chemical Intermediates
The compound’s rigid polycyclic structure makes it a valuable building block in materials science:
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Liquid Crystals: Azetidine-containing cores enhance thermal stability in nematic phases.
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Coordination Complexes: The ketone and amine groups enable chelation of transition metals (e.g., Ru(II) complexes for photocatalysis).
Pharmacophore Development
Fragment-based drug discovery campaigns have identified the tricyclic azetidine motif as a privileged scaffold for targeting protein-protein interaction interfaces. Site-specific modifications (e.g., fluorination at C10) improve target engagement kinetics in preliminary assays.
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